molecular formula C53H100O6 B1243929 [(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] octadecanoate

[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] octadecanoate

Cat. No.: B1243929
M. Wt: 833.4 g/mol
InChI Key: YSNGWXHIKNKBNE-NURROHNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] octadecanoate is a complex ester compound It is characterized by its long-chain fatty acid esters, which are significant in various biological and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] octadecanoate typically involves esterification reactions. The process begins with the preparation of the intermediate esters, which are then combined to form the final compound. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, including hexadecanoic acid, hexadec-9-enoic acid, and octadecanoic acid, are reacted with glycerol under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] octadecanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.

    Reduction: Reduction reactions can break down the ester bonds, leading to the formation of alcohols and acids.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as sodium methoxide and potassium hydroxide are common.

Major Products

    Oxidation: Formation of carboxylic acids and peroxides.

    Reduction: Formation of primary alcohols and fatty acids.

    Substitution: Formation of substituted esters and alcohols.

Scientific Research Applications

[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] octadecanoate has several scientific research applications:

    Chemistry: Used as a model compound in the study of esterification and lipid chemistry.

    Biology: Studied for its role in lipid metabolism and cell membrane structure.

    Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of [(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] octadecanoate involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This compound can also act as a precursor for bioactive molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate
  • [(2R)-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] nonadecanoate

Uniqueness

[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] octadecanoate is unique due to its specific combination of long-chain fatty acids, which confer distinct physicochemical properties. Its structure allows for specific interactions with biological membranes, making it valuable in both research and industrial applications.

Properties

Molecular Formula

C53H100O6

Molecular Weight

833.4 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] octadecanoate

InChI

InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h21,24,50H,4-20,22-23,25-49H2,1-3H3/b24-21-/t50-/m1/s1

InChI Key

YSNGWXHIKNKBNE-NURROHNTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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